molecular formula C11H8FNO B1335457 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 691862-62-1

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B1335457
M. Wt: 189.19 g/mol
InChI Key: YLNZOYYQKGBXTC-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” belongs to a class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms . The 2-fluorophenyl group suggests the presence of a phenyl ring (a ring of 6 carbon atoms, i.e., a benzene ring) with a fluorine atom attached at the 2nd position .


Synthesis Analysis

While specific synthesis methods for “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” were not found, pyrrole derivatives can be synthesized through various methods . For instance, one method involves the reaction of 1,2-dihydropyridines with Selectfluor .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” would depend on its specific molecular structure. Generally, pyrrole derivatives exhibit properties such as being solid at room temperature and having a high melting point .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Methods : The synthesis of 3-fluoropyrroles, including compounds like 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, has been explored through methods involving electrophilic alpha,alpha-difluorination and subsequent aromatization. This provides a novel approach to synthesizing various fluorinated pyrroles (Surmont et al., 2009).

  • Structural and Spectroscopic Studies : Studies have investigated the molecular structure, vibrational frequencies, and optical properties of related fluorophenyl pyrrole derivatives. These studies help understand the molecular behavior, stability, and potential applications in materials science (Mary et al., 2015).

  • Synthesis of Derivatives : Research on the synthesis of pyrrole-2-carbaldehyde derivatives demonstrates the versatility of such compounds in creating a range of molecules with potential applications in pharmaceuticals and materials science (Wu et al., 2018).

Applications in Material Science and Chemistry

  • Corrosion Inhibition : N-arylpyrroles, including derivatives like 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, have been studied for their potential in corrosion protection. Their effectiveness in inhibiting corrosion in certain environments points to practical applications in materials protection (Grubač et al., 2002).

  • Ligand Synthesis for Complex Molecules : These compounds are used in synthesizing ligands for complex molecular structures, indicating their significance in advanced chemical synthesis and design (Kanoongo et al., 1990).

Safety And Hazards

While specific safety data for “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” is not available, similar compounds may pose hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested or in contact with skin .

Future Directions

The future directions in the study and application of “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, pyrrole derivatives are being explored for their potential in drug discovery and development .

properties

IUPAC Name

1-(2-fluorophenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZOYYQKGBXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

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